2-Formyl-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDIKTZQBRUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445626 | |
| Record name | Benzamide,2-formyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117194-00-0 | |
| Record name | Benzamide,2-formyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formyl-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Formyl N Methylbenzamide and Analogues
Direct Formylation Strategies
Direct formylation strategies aim to introduce the aldehyde (formyl) group at the ortho position to the N-methylamide group in a single key step. These methods are often valued for their efficiency and atom economy.
Modified McFadyen-Stevens Reaction Pathways
A novel and efficient method for preparing 2-formyl benzamides involves a modified McFadyen-Stevens reaction. rwth-aachen.de This approach utilizes the aminolysis of an N-phthalimidoyl sulfoximine (B86345) under mild conditions to generate a wide range of 2-formyl benzamides in good to high yields. rwth-aachen.deresearchgate.net
The reaction is initiated by the nucleophilic addition of an amine, such as methanamine, to one of the carbonyl groups of the N-phthalimide-substituted sulfoximine. rwth-aachen.de This step generates a key intermediate. Unlike the N,N-acylsulfonyl hydrazines in the classic McFadyen-Stevens reaction, this intermediate leverages the electronic properties of the sulfoximidoyl group. rwth-aachen.de The intermediate loses sulfoxide (B87167) to form an amidonitrene, which then follows the standard McFadyen-Stevens pathway via tautomerization to an acyl diazene (B1210634) intermediate, ultimately installing the formyl group to yield the target molecule. rwth-aachen.de
The reaction conditions are typically mild, involving heating the N-phthalimidoyl sulfoximine with the desired amine in a solvent like acetonitrile (B52724) (MeCN) at 50°C. rwth-aachen.deresearchgate.net This method exhibits a broad substrate scope, accommodating various amines. rwth-aachen.de
Data adapted from a study on the synthesis of 2-formyl benzamides. rwth-aachen.deresearchgate.net
Directed Ortho-Metalation (DoM) Approaches
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.gov The reaction involves the deprotonation of the position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.orguwindsor.ca This intermediate can then be quenched with a suitable electrophile to introduce a functional group. wikipedia.org
In the synthesis of 2-Formyl-N-methylbenzamide, the N-methylamide group (-CONHCH₃) serves as a potent DMG. wikipedia.orgorganic-chemistry.org The synthesis proceeds via the following steps:
Complexation and Deprotonation : The substrate, N-methylbenzamide, is treated with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govuwindsor.ca The lithium base coordinates to the heteroatom of the amide group, facilitating the regioselective removal of a proton from the nearest ortho position. wikipedia.orgbaranlab.org
Electrophilic Quench : The resulting ortho-lithiated species is then treated with a formylating agent. A common electrophile for this purpose is N,N-dimethylformamide (DMF).
Workup : An aqueous workup protonates the intermediate, leading to the formation of the final this compound product.
The strength of the amide group as a DMG ensures high regioselectivity, making DoM a highly effective method for preparing ortho-substituted benzamides. nih.govorganic-chemistry.org
Multi-Component and Cascade Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product, offer significant advantages in terms of efficiency and complexity generation. nih.gov While a specific named MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied. A hypothetical MCR could involve the reaction of a suitable ortho-functionalized benzene (B151609) derivative, methanamine, and a carbon monoxide source under transition-metal catalysis.
Cascade reactions, which involve a series of intramolecular transformations, are also relevant. The modified McFadyen-Stevens reaction described previously can be viewed as a cascade process. rwth-aachen.de Following the initial intermolecular aminolysis, the resulting intermediate undergoes a sequence of intramolecular steps—loss of sulfoxide, tautomerization, and fragmentation—to yield the final aldehyde product without the isolation of intermediates. rwth-aachen.de
Amidation and N-Formylation Routes
These routes involve the initial formation of the amide bond followed by the introduction of the formyl group, or vice versa.
Formation from Acyl Halides and Amines (e.g., Benzoyl Chloride and Methanamine)
One of the most fundamental and widely used methods for amide synthesis is the reaction between an acyl halide and an amine. hud.ac.uk To synthesize the N-methylbenzamide precursor, 2-bromobenzoyl chloride could be reacted with methanamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. hud.ac.uk
The resulting 2-bromo-N-methylbenzamide can then be converted to this compound through a metal-catalyzed carbonylation reaction or via lithium-halogen exchange followed by quenching with DMF.
General conditions are based on standard amidation protocols. hud.ac.uk
Oxidative Cleavage Approaches of N-Acylamino Acids to N-Formyl Amides
The direct N-formylation of amines represents another important class of reactions for synthesizing formamides. nih.govresearchgate.net Oxidative N-formylation methods utilize a C1 source, such as methanol (B129727) or formaldehyde (B43269), and an oxidant to introduce the formyl group onto a secondary amine. nih.govresearchgate.net
For the synthesis of this compound, this strategy would be applied after the creation of the N-methylbenzamide core. For instance, if starting with 2-aminobenzaldehyde, an N-methylation step would be required. More commonly, if one has N-methylbenzamide, an oxidative process would be needed to introduce the ortho-formyl group, which is less direct than the DoM approach.
However, the term "oxidative cleavage of N-acylamino acids to N-formyl amides" refers to a different transformation. While N-acylated amino acid amides can exhibit hydrolytic instability under certain acidic conditions, nih.gov specific oxidative cleavage methods to generate N-formyl amides are less common. A more relevant oxidative approach in this context is the catalytic N-formylation of a secondary amine precursor. For example, a bimetallic catalyst like AuPd–Fe₃O₄ has been used for the N-formylation of secondary amines at room temperature, using methanol as the formyl source and O₂ as the oxidant. nih.gov The reaction proceeds through the oxidation of methanol to formaldehyde, which forms a hemiaminal with the amine; this intermediate is then further oxidized to the N-formamide. nih.gov
Catalytic N-Formylation Protocols (e.g., using CO2 and Hydrosilanes)
The conversion of carbon dioxide (CO₂), a readily available and non-toxic C1 building block, into valuable chemicals is a significant goal in green and sustainable chemistry. nih.govrsc.org One such transformation is the N-formylation of amines, which utilizes CO₂ as a carbon source in the presence of a reducing agent, typically a hydrosilane. nih.govrsc.org This method represents a sustainable alternative to traditional formylation techniques. The reaction involves the reductive amidation of CO₂ and has been developed using various catalytic systems, including organocatalysts, ionic liquids, salts, and transition metal complexes. nih.govrsc.org
The activation of CO₂ is challenging due to its high thermodynamic stability and kinetic inertness. nih.gov Catalytic systems facilitate this activation. For instance, N-heterocyclic carbenes (NHCs) have been shown to be highly effective catalysts for the reductive amidation of CO₂ with amines in the presence of hydrosilanes like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov The reaction mechanism generally involves the activation of the amine and the hydrosilane, followed by the insertion of CO₂. In some cases, a catalyst-free reaction can be achieved where the solvent plays a crucial role in promoting the interaction between the amine and the hydrosilane, enabling the simultaneous activation of N–H and Si–H bonds. rsc.org A plausible mechanism for this process involves the formation of a silyl (B83357) carbamate (B1207046) intermediate. rsc.org
Key factors influencing the efficiency of these catalytic systems include the choice of catalyst, solvent, and the specific hydrosilane used as the reducing agent. nih.govrsc.org
Table 1: Examples of Catalytic Systems for N-Formylation using CO₂ and Hydrosilanes
| Catalyst Type | Example Catalyst | Reducing Agent | Key Features |
| Organocatalyst | N-heterocyclic carbenes (NHCs) | Polymethylhydrosiloxane (PMHS) | Highly effective for reductive amidation of CO₂. nih.gov |
| Catalyst-Free | Solvent-promoted | Hydrosilanes | The solvent facilitates the activation of N-H and Si-H bonds. rsc.org |
| Transition Metal | Various Complexes | Hydrosilanes | Offers an alternative catalytic route for the transformation. nih.gov |
Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile and powerful tool for the synthesis of complex organic molecules, including substituted benzamides. One notable application is in carbonylation reactions, where a carbonyl group is introduced into a molecule. N-Formylsaccharin has been employed as an efficient and stable carbon monoxide (CO) source in mild palladium-catalyzed fluorocarbonylation of aryl halides. organic-chemistry.org The resulting acyl fluorides are versatile intermediates that can be readily converted into various carboxylic acid derivatives, including amides, in a one-pot procedure. organic-chemistry.org This methodology provides a safer alternative to using toxic CO gas directly. organic-chemistry.org
Another significant application of palladium catalysis is the direct, multicomponent synthesis of complex acetamides. For example, a PdI₂/KI catalytic system can promote the oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds with secondary amines and carbon monoxide to produce 2-(4-acylfuran-2-yl)acetamides. nih.gov
Furthermore, palladium-catalyzed hydroarylation provides a direct route to N-allylbenzamides from N-propargyl benzamides and boronic acid derivatives. nih.gov The catalytic cycle is believed to initiate with the coordination of the alkyne to the Pd(II) center, followed by transmetalation with the boronic acid and a subsequent 1,2-migratory insertion to form the new C-C bond. nih.gov These N-allylbenzamide products can then undergo acid-induced cyclization to form oxazoline (B21484) derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov
Table 2: Overview of Palladium-Catalyzed Reactions for Benzamide (B126) Synthesis
| Reaction Type | Palladium Catalyst | Key Reagents | Product Type |
| Fluorocarbonylation | Pd complex with Xantphos ligand | Aryl halides, N-Formylsaccharin (CO source), KF | Acyl fluorides (precursors to amides) organic-chemistry.org |
| Oxidative Aminocarbonylation | PdI₂/KI | 2-propargyl-1,3-dicarbonyls, CO, Secondary amines | 2-(4-acylfuran-2-yl)acetamides nih.gov |
| Hydroarylation | PdCl₂(PPh₃)₂ | N-propargyl benzamides, Boronic acids, KOAc | N-allylbenzamides nih.gov |
Synthesis of Precursors and Related Substituted Benzamides
The synthesis of precursors such as 2-methylbenzamide (B88809) and N-methylbenzamide is fundamental for accessing more complex derivatives.
2-Methylbenzamide (o-Toluamide) is an aromatic amide that serves as a versatile precursor in organic synthesis. A typical laboratory synthesis involves a two-step process. First, 2-methylbenzoic acid is converted to its more reactive acid chloride, 2-methylbenzoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM), often with a catalytic amount of dimethylformamide (DMF). acs.org The resulting acid chloride is then reacted with ammonia (B1221849) (aqueous or gaseous) in the presence of a base like triethylamine to neutralize the HCl byproduct, yielding 2-methylbenzamide.
N-Methylbenzamide can also be synthesized from benzoic acid. chemicalbook.com The benzoic acid is first converted to benzoyl chloride using an agent like oxalyl chloride. chemicalbook.com The crude acid chloride is then reacted with methylamine (B109427) (MeNH₂) in the presence of a base (e.g., triethylamine) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to afford N-methylbenzamide. chemicalbook.com An alternative industrial process involves the direct reaction of methyl benzoate (B1203000) with an over-stoichiometric amount of methylamine at elevated temperatures (e.g., 80-100 °C) and pressures. google.com
Goldberg Reaction for Amide Synthesis
The Goldberg reaction is a copper-catalyzed coupling method used for the formation of N-aryl amides. It involves the reaction of an amide with an aryl halide to yield a multiply substituted amide. This reaction is a key transformation in organic synthesis for creating C-N bonds, particularly with aryl systems. It serves as a complementary method to other cross-coupling reactions like the Buchwald-Hartwig amination.
Mannich Base Ligand Preparation
The Mannich reaction is a three-component condensation reaction that produces β-amino carbonyl compounds known as Mannich bases. lingayasvidyapeeth.edu.incore.ac.uk This one-pot synthesis typically involves an active hydrogen-containing compound (like a ketone), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. lingayasvidyapeeth.edu.in The reaction produces a resonance-stabilized iminium ion from the aldehyde and amine, which then undergoes nucleophilic addition by the enol form of the active hydrogen compound. core.ac.uk
Mannich bases are important in their own right and are also used to prepare ligands for coordination chemistry. publish.csiro.auresearchgate.net For example, phenols can be reacted with formaldehyde and a secondary amine (like piperazine (B1678402) or piperidine) in refluxing ethanol (B145695) to produce aminomethylated phenols, which can act as ligands. publish.csiro.au The reaction conditions, such as molar ratios and reaction times, can be adjusted to control the degree of substitution (mono- or di-substitution) on the phenol (B47542) ring. publish.csiro.au These ligands can coordinate with various metal ions to form stable complexes. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Formyl N Methylbenzamide
Reactivity of the Formyl Moiety
The formyl group (–CHO) is characterized by an electrophilic carbonyl carbon, making it a prime site for oxidation, reduction, and nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde functionality of 2-Formyl-N-methylbenzamide can be readily oxidized to a carboxylic acid, yielding 2-(N-methylcarbamoyl)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents under mild conditions to avoid affecting other parts of the molecule.
Common research findings indicate that strong oxidizing agents are effective for this conversion. The resulting carboxylic acid derivative is a bifunctional molecule with potential applications in further synthesis.
| Oxidizing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous base, then acid workup | 0-25 °C | 2-(N-methylcarbamoyl)benzoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temperature | 2-(N-methylcarbamoyl)benzoic acid |
| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Room temperature | 2-(N-methylcarbamoyl)benzoic acid |
Reduction Reactions to Hydroxyl Derivatives
The formyl group can be selectively reduced to a primary alcohol, transforming this compound into 2-(hydroxymethyl)-N-methylbenzamide. This reaction is typically accomplished using hydride-based reducing agents. The choice of reagent is crucial for chemoselectivity, as harsher reducing agents could potentially affect the amide group.
Studies on related N-methylbenzamides have shown that the N-hydroxymethyl compound can be a metabolic product, indicating the biological relevance of this transformation. nih.gov
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 0 °C to room temperature | 2-(hydroxymethyl)-N-methylbenzamide |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | -78 °C to 0 °C (careful control needed) | 2-(hydroxymethyl)-N-methylbenzamide |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate | Room temperature, 1-4 atm H₂ | 2-(hydroxymethyl)-N-methylbenzamide |
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. youtube.com This nucleophilic addition is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.orgmasterorganicchemistry.com This reaction pathway allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
The mechanism begins with the nucleophile attacking the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³. libretexts.org The electrons from the carbon-oxygen pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final alcohol product. libretexts.org
| Nucleophile (Reagent) | Solvent | Typical Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | THF or Diethyl Ether | 0 °C, followed by aqueous acid workup | Magnesium alkoxide salt | 2-(1-hydroxyethyl)-N-methylbenzamide |
| Sodium Cyanide (NaCN) | Aqueous Ethanol | Acidic conditions (e.g., H₂SO₄) | Alkoxide | 2-(cyano(hydroxy)methyl)-N-methylbenzamide (a cyanohydrin) |
| Hydroxylamine (NH₂OH) | Ethanol | Mildly acidic pH | - | 2-(hydroxyiminomethyl)-N-methylbenzamide (an oxime) |
Reactions at the Benzamide (B126) Core
The benzamide core consists of the aromatic ring and the N-methylamide substituent. Both components possess distinct reactive characteristics.
Substitution Reactions on the Aromatic Ring (e.g., Nucleophilic Aromatic Substitution)
While aromatic rings typically undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently electron-deficient. chemistrysteps.com In this compound, both the formyl and the N-methylcarbamoyl groups are electron-withdrawing. These groups deactivate the ring towards electrophilic attack but activate it for nucleophilic attack, particularly at the ortho and para positions relative to their location. masterorganicchemistry.com
For an SNAr reaction to proceed, a good leaving group (such as a halide) must be present on the ring. The reaction mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. chemistrysteps.comnih.gov
| Substrate Example | Nucleophile | Solvent | Conditions | Product |
|---|---|---|---|---|
| 5-Chloro-2-formyl-N-methylbenzamide | Sodium Methoxide (NaOCH₃) | Methanol | 50-70 °C | 5-Methoxy-2-formyl-N-methylbenzamide |
| 4-Fluoro-2-formyl-N-methylbenzamide | Ammonia (B1221849) (NH₃) | Ethanol | High temperature, pressure | 4-Amino-2-formyl-N-methylbenzamide |
Reactivity of the Amide Linkage
The amide linkage (–CO–NH–) is generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. pearson.com For this compound, hydrolysis would cleave the bond between the carbonyl carbon and the nitrogen atom.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methylamine (B109427) lead to the formation of 2-formylbenzoic acid. pearson.comrsc.org
Base-Catalyzed Hydrolysis : In the presence of a strong base (e.g., hydroxide), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methylamide anion (or its protonated form, methylamine, after workup) to yield the carboxylate salt of 2-formylbenzoic acid. acs.org
| Condition | Reagents | Mechanism | Products |
|---|---|---|---|
| Acidic | Aqueous HCl or H₂SO₄, Heat | Acid-catalyzed nucleophilic acyl substitution | 2-Formylbenzoic acid and Methylammonium chloride (CH₃NH₃⁺Cl⁻) |
| Basic | Aqueous NaOH or KOH, Heat | Base-catalyzed nucleophilic acyl substitution | Sodium 2-formylbenzoate (B1231588) and Methylamine (CH₃NH₂) |
Advanced Mechanistic Investigations
The chemical behavior of this compound is governed by the interplay between its aldehyde and N-methylamide functional groups. Understanding the mechanisms of its reactions, such as hydrolysis and bond cleavage, is crucial for its application in synthetic chemistry.
The hydrolysis of amides, including N-methylbenzamides, has been a subject of detailed mechanistic investigation. In alkaline conditions, the hydrolysis mechanism is comparable to that of esters but with notable differences due to the nature of the leaving group.
The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate. arkat-usa.org This intermediate can then break down to form the products. A key aspect of this mechanism is that the loss of the hydroxide anion to regenerate the starting amide is a thermodynamically favored and often faster process than the cleavage of the C-N bond to yield the hydrolysis products. arkat-usa.org
Computational and experimental studies on the alkaline hydrolysis of secondary amides like N-methylbenzamide reveal a multi-step process. researchgate.net The reaction proceeds through two distinct transition states:
Formation of the Tetrahedral Adduct: The initial attack of the hydroxide ion.
Cleavage of the C-N Bond: The breakdown of the tetrahedral intermediate to form the carboxylate and the amine.
The rate-determining step (RDS) for the alkaline hydrolysis of amides is typically associated with the second transition state, which involves the breaking of the amide C-N bond. researchgate.net This step includes the simultaneous cleavage of the C-N bond and the transfer of a proton to the emerging amine anion. researchgate.net The presence of an ancillary water molecule can catalyze the process. researchgate.net
Table 1: Mechanistic Steps in Alkaline Hydrolysis of N-methylbenzamide Derivatives
| Step | Description | Key Features |
|---|---|---|
| 1 | Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. |
| 2 | Intermediate Formation | A tetrahedral adduct is formed. arkat-usa.orgresearchgate.net |
| 3 | C-N Bond Cleavage (RDS) | The tetrahedral intermediate collapses, breaking the C-N bond to release the amine. This is often the slowest step. researchgate.net |
| 4 | Product Formation | A carboxylate salt and methylamine are formed after proton transfer. |
Beyond simple hydrolysis, this compound and related structures can undergo more complex transformations involving the cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These processes are often part of cascade reactions, enabling novel synthetic transformations.
A notable example is the dearylmethylation of N-(arylmethyl)carboxamides, which can proceed through successive C-C and C-N bond cleavages. researchgate.net This type of transformation can be induced by an electrophilic dearomatization/rearomatization sequence and mechanistically follows a retro-Mannich type reaction pathway. researchgate.net The Mannich reaction is a fundamental three-component reaction that forms a β-amino-carbonyl compound (a Mannich base) from an aldehyde, an amine, and a carbonyl compound. wikipedia.org The retro-Mannich reaction is the reverse of this process, involving the fragmentation of the Mannich base. nih.gov
In the context of related amides, a retro-Mannich reaction can be initiated, leading to the cleavage of a C-C bond adjacent to the nitrogen atom, followed by the cleavage of the C-N bond itself. researchgate.net This strategy provides an environmentally benign method for C-C bond cleavage in an aqueous medium. researchgate.net
Photochemical methods can also be employed to induce C-N bond cleavage. core.ac.ukresearchgate.net While studied in different molecular systems like 2H-azirines, these studies show that the presence of certain substituents can facilitate the cleavage of the C-N bond upon irradiation. core.ac.uk Such processes often involve the formation of excited states where the C-N bond is weakened and susceptible to breaking. core.ac.uk
Table 2: Comparison of Bond Cleavage Mechanisms
| Reaction Type | Key Bonds Cleaved | Typical Conditions | Mechanistic Notes |
|---|---|---|---|
| Alkaline Hydrolysis | C-N | Basic (e.g., NaOH, KOH) | Nucleophilic attack at carbonyl, formation of tetrahedral intermediate. arkat-usa.orgresearchgate.net |
| Dearylmethylation | C-C and C-N | Metal-free, aqueous medium | Involves a retro-Mannich reaction cascade. researchgate.net |
| Photochemical Cleavage | C-N | UV irradiation | Proceeds via excited states; sensitive to chemical substitution. core.ac.uk |
Catalytic Role and Reagent Applications in Organic Synthesis
While direct evidence for the catalytic role of this compound itself is limited, its structural motifs are significant in synthetic chemistry. N-methylbenzamide derivatives can act as reagents and catalysts in various transformations, such as condensation and acylation reactions. chemicalbook.com
More specifically, 2-formyl benzamides are valuable synthetic building blocks. They can be prepared from N-phthalimidoyl sulfoximines via aminolysis under mild conditions, in a reaction that proceeds through an unprecedented variant of the McFadyen-Stevens reaction. researchgate.net Once synthesized, these compounds, including this compound, serve as versatile precursors for other important functional groups. For instance, they have been successfully used as building blocks for the synthesis of nitriles and alkynes. researchgate.net
The formyl group (an aldehyde) is a key functional group that can participate in numerous reactions. It is a precursor for:
Nitriles: Through reaction with reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH). researchgate.net
Alkynes: Via multi-step synthetic sequences. researchgate.net
Mannich Reactions: The aldehyde can react with an amine and a compound with an acidic proton to form Mannich bases. wikipedia.orgorganic-chemistry.org
The presence of both an aldehyde and an amide group on the same aromatic ring makes this compound a useful bifunctional molecule for constructing more complex molecular architectures.
Table 3: Synthetic Applications of 2-Formylbenzamide Scaffolds
| Application | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Nitrile Synthesis | O-(diphenylphosphinyl)hydroxylamine (DPPH), Toluene | Aromatic Nitriles | researchgate.net |
| Alkyne Synthesis | Multi-step sequences | Aromatic Alkynes | researchgate.net |
Spectroscopic Analysis and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms. For 2-Formyl-N-methylbenzamide, both ¹H and ¹³C NMR have been used to confirm the connectivity and arrangement of its atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to each unique proton environment are observed. The aldehydic proton (CHO) characteristically appears as a singlet in the far downfield region at approximately 10.01 ppm. The aromatic protons, due to their varied electronic environments caused by the ortho-substituents, display a complex multiplet pattern between 7.55 and 7.94 ppm.
A broad singlet observed at 6.45 ppm is attributed to the amide N-H proton. The methyl group attached to the amide nitrogen (N-CH₃) gives rise to a doublet at 3.01 ppm, with the splitting likely due to coupling with the amide proton. This coupling confirms the proximity of these two groups.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
|---|---|---|
| 10.01 | Singlet | CHO |
| 7.94 - 7.55 | Multiplet | Ar-H |
| 6.45 | Broad Singlet | NH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum for this compound shows two distinct carbonyl carbon signals. The aldehydic carbonyl carbon (CHO) resonates at approximately 192.1 ppm, while the amide carbonyl carbon (C=O) appears upfield at 167.9 ppm.
The aromatic carbons produce signals in the typical range of 128.0 to 139.7 ppm. The carbon atom to which the formyl group is attached (C-CHO) is found at 139.7 ppm. Finally, the methyl carbon of the N-methyl group (N-CH₃) is observed in the aliphatic region at 26.8 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 192.1 | CHO |
| 167.9 | N-C=O |
| 139.7 | C-CHO |
| 133.7 | Ar-C |
| 131.7 | Ar-C |
| 130.6 | Ar-C |
| 128.1 | Ar-C |
| 128.0 | Ar-C |
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A broad band observed at 3307 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.
The presence of two distinct carbonyl groups is confirmed by strong absorption bands at 1693 cm⁻¹ and 1642 cm⁻¹. The former is assigned to the stretching vibration of the aldehydic C=O group, while the latter is attributed to the amide C=O stretch (Amide I band). Aromatic C-H stretching is observed at 3068 cm⁻¹, and C-H stretching from the aldehyde and methyl groups appears at 2860 cm⁻¹ and 2932 cm⁻¹, respectively.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3307 | N-H Stretch | Secondary Amide |
| 3068 | C-H Stretch | Aromatic |
| 2932, 2860 | C-H Stretch | Aldehyde, Methyl |
| 1693 | C=O Stretch | Aldehyde |
| 1642 | C=O Stretch (Amide I) | Amide |
| 1538 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation patterns of the molecule upon ionization.
Analysis of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation is dictated by the functional groups present. Common fragmentation pathways for this molecule would involve the cleavage of the amide and aldehyde groups. Expected fragmentation could include the loss of the methylamino group (-NHCH₃) or the formyl radical (-CHO), leading to the formation of characteristic fragment ions. The stability of the resulting benzoyl cation and related aromatic fragments would lead to prominent peaks in the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₉NO₂), the calculated monoisotopic mass is 163.0633 Da. HRMS analysis confirms this with a measured mass that is extremely close to the theoretical value, thereby validating the molecular formula. For instance, the protonated molecule ([M+H]⁺) would have a calculated mass of 164.0706 Da.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structural Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores—parts of the molecule that absorb light. The structure of this compound contains several chromophores: the benzene (B151609) ring, the amide carbonyl group, and the aldehyde carbonyl group.
The aromatic ring is expected to exhibit strong absorptions corresponding to π→π* transitions, typically occurring below 280 nm. The carbonyl groups of both the amide and the aldehyde functionalities can undergo two types of electronic transitions: a high-energy π→π* transition and a lower-energy, weaker n→π* transition. The n→π* transitions involve the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital and typically appear as weak absorption bands at longer wavelengths (above 300 nm). The conjugation between the benzene ring and the carbonyl groups can influence the exact position and intensity of these absorption maxima. While specific experimental UV-Vis data for this compound is not extensively reported in the primary literature, the analysis of its chromophoric components allows for a theoretical understanding of its electronic absorption properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Elemental Analysis (C, H, N) for Compositional Confirmation
Elemental analysis is a fundamental technique in the characterization of a chemical compound, providing the mass percentages of its constituent elements. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. For "this compound," the theoretical elemental composition is calculated from its molecular formula, C9H9NO2.
The analysis is typically performed using a CHN analyzer, where a sample is combusted in a high-temperature, oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides. velp.comnih.gov These resulting gases are then quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. velp.comelementar.com
A comparison between the experimentally determined percentages and the calculated theoretical values is then made. A close agreement, typically within ±0.4%, is widely considered as evidence of the sample's purity and correct elemental composition. nih.gov
Below is a table presenting the theoretical elemental composition of "this compound" and, for illustrative purposes, a comparison of theoretical and experimental values for a similar benzamide (B126) derivative, N-(diisopropylphosphanyl)benzamide.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation
While quantum chemical methods are excellent for studying static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules.
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into processes such as conformational changes, molecular interactions, and solvent effects.
While specific MD simulations focused on 2-Formyl-N-methylbenzamide are not extensively documented in publicly available literature, the methodology is widely applied in drug discovery and materials science to understand how molecules like it behave in different environments, such as in solution or interacting with biological macromolecules uu.nl. Such simulations could reveal the flexibility of the molecule, the dynamics of its functional groups, and its interactions with solvent molecules.
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is crucial as the conformation of a molecule often dictates its physical properties and biological activity.
Theoretical Investigations of Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at an electronic level. These theoretical studies offer insights that complement experimental findings, helping to predict molecular behavior and rationalize observed outcomes.
Prediction of Electrophilic and Nucleophilic Sites (e.g., Fukui Indices)
Conceptual Density Functional Theory (DFT) is a cornerstone for predicting the reactive behavior of molecules. Reactivity indices derived from DFT, such as Fukui functions, are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov
There are three main types of Fukui indices used to characterize reactive sites:
ƒ+(r) : This index measures the reactivity towards a nucleophilic attack and identifies the most electrophilic sites in a molecule. Atoms with the highest ƒ+ values are most susceptible to attack by a nucleophile. schrodinger.comsubstack.com
ƒ-(r) : This index corresponds to reactivity towards an electrophilic attack, highlighting the most nucleophilic sites. Atoms with the largest ƒ- values are the most likely to react with an electrophile. schrodinger.comsubstack.com
ƒ0(r) : This index is used to predict sites for radical attack.
For this compound, the primary reactive centers are the carbonyl carbons of the aldehyde and amide groups, the amide nitrogen, and the oxygen atoms. Fukui indices, calculated using methods like the finite difference approach, can pinpoint the most reactive atoms. ias.ac.in The carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site, susceptible to nucleophilic addition. Similarly, the amide carbonyl carbon is also an electrophilic center. The oxygen atoms and the aromatic ring are potential nucleophilic regions.
Condensed Fukui functions provide a simplified, atom-centered view of reactivity. The table below illustrates hypothetical condensed Fukui function values for the key atoms in this compound, indicating their susceptibility to different types of attack.
| Atom | ƒ+ (Electrophilic Site) | ƒ- (Nucleophilic Site) | Reactivity Prediction |
| Aldehyde Carbonyl Carbon | High | Low | Strong site for nucleophilic attack |
| Amide Carbonyl Carbon | Moderate | Low | Site for nucleophilic attack |
| Aldehyde Oxygen | Low | High | Site for electrophilic attack |
| Amide Oxygen | Low | Moderate | Site for electrophilic attack |
| Amide Nitrogen | Low | Moderate | Potential site for electrophilic attack |
Note: This table represents expected trends. Actual values require specific quantum chemical calculations.
Local softness and philicity indices, which are derived from Fukui functions, can further refine these predictions and help in understanding the regioselectivity of reactions involving this compound. ias.ac.inresearchgate.net
Elucidation of Reaction Pathways and Transition States (e.g., Alkaline Hydrolysis)
Theoretical chemistry is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of intermediates and transition states. The alkaline hydrolysis of amides is a well-studied reaction that can be computationally modeled for this compound.
The alkaline hydrolysis of N-substituted benzamides typically proceeds through a multi-step mechanism. researchgate.netdntb.gov.ua Computational studies on similar molecules, such as N-methylbenzamide, show that the reaction involves two main stages:
Formation of a Tetrahedral Intermediate : A hydroxide (B78521) ion attacks the electrophilic amide carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This step involves a transition state (TS1).
Breakdown of the Intermediate : The tetrahedral intermediate then breaks down to form the final products (a carboxylate and an amine). This step is often the rate-determining stage and involves a second transition state (TS2), where the C-N bond is cleaved. researchgate.netdntb.gov.ua
For this compound, the presence of the ortho-formyl group can influence the reaction mechanism through intramolecular catalysis. rsc.org Theoretical calculations can be employed to evaluate the activation energies (ΔG‡) for different potential pathways.
| Reaction Step | Description | Key Species | Expected Activation Energy |
| Step 1 | Nucleophilic attack by OH- | Reactants, TS1, Tetrahedral Intermediate | Lower barrier |
| Step 2 | C-N bond cleavage | Tetrahedral Intermediate, TS2, Products | Higher barrier (Rate-determining) |
Note: This table outlines the generally accepted mechanism for amide hydrolysis. Specific values and the catalytic role of the formyl group would require detailed calculations.
Electronic structure methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP), combined with appropriate basis sets (e.g., 6-31+G(d,p)), are used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.netdntb.gov.ua The calculated activation parameters can then be compared with experimental kinetic data to validate the proposed mechanism.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions play a significant role in determining the conformation, stability, and reactivity of a molecule. nih.gov In this compound, the proximity of the aldehyde and N-methylamide groups allows for potential intramolecular hydrogen bonding.
A likely intramolecular interaction is a C-H···O hydrogen bond, where the aldehyde hydrogen (C-H) acts as a hydrogen bond donor and the amide oxygen (C=O) acts as the acceptor. While weaker than conventional O-H···O or N-H···O bonds, these interactions can significantly influence the molecule's preferred conformation, potentially locking it into a more planar structure. mdpi.com
Computational methods can be used to analyze and quantify these weak interactions:
Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the electron density topology to identify bond critical points (BCPs) between the atoms involved, providing evidence for the existence of an interaction.
Natural Bond Orbital (NBO) Analysis : NBO analysis can reveal stabilizing orbital interactions, such as the delocalization of electron density from the oxygen lone pair to the antibonding orbital of the C-H bond (n(O)→σ*C-H). mdpi.comscispace.com
Non-Covalent Interaction (NCI) Plots : These plots provide a visual representation of non-covalent interactions in real space, highlighting regions of weak attraction or repulsion.
The strength of such intramolecular hydrogen bonds is typically in the range of 1-5 kcal/mol. mdpi.comnih.gov Theoretical calculations can estimate this energy by comparing the energy of the conformer with the hydrogen bond to a conformer where such an interaction is absent. nih.gov
| Interaction Type | Donor | Acceptor | Expected Energy (kcal/mol) | Consequence |
| Intramolecular H-Bond | Aldehyde C-H | Amide C=O | 1-5 | Planarization, conformational rigidity |
Assessment of Solvent Effects in Reaction Kinetics
The solvent environment can dramatically influence reaction rates and mechanisms. chemrxiv.orgresearchgate.net For reactions involving polar or charged species, such as the alkaline hydrolysis of this compound, solvent effects are particularly pronounced.
Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models (Continuum Models) : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing bulk electrostatic effects.
Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solvent-solute interactions, like hydrogen bonding, which can be crucial in protic solvents like water or methanol (B129727). chemrxiv.org
In the alkaline hydrolysis of this compound, a polar protic solvent like water would be expected to stabilize the charged transition states more effectively than the neutral reactants, thereby accelerating the reaction. The ability of the solvent to form hydrogen bonds with the transition state is a key factor. chemrxiv.org Theoretical studies can calculate the free energy of activation in different solvents to predict how the reaction rate will change. For instance, the rate of degradation for some compounds is highly sensitive to the solvent, with polar solvents often providing shielding to reactive sites. tue.nl
| Solvent Property | Effect on Transition State | Expected Impact on Reaction Rate |
| High Polarity / Dielectric Constant | Stabilization of charged species (e.g., tetrahedral intermediate, TS2) | Increase |
| Hydrogen Bonding Ability | Specific stabilization of transition states through H-bonds | Increase |
Regioselectivity Predictions
Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. In a molecule like this compound with multiple reactive sites, predicting regioselectivity is essential. For example, in a reaction with a nucleophile, will the attack occur at the aldehyde carbonyl or the amide carbonyl?
Computational tools are highly effective for predicting regioselectivity. rsc.org The same theoretical indices used to identify reactive sites are also fundamental to predicting regioselectivity:
Fukui Indices and Local Softness : As discussed in section 5.3.1, the site with the highest condensed Fukui index (ƒ+) is the most likely to be attacked by a nucleophile. Comparing the ƒ+ values for the aldehyde and amide carbonyl carbons would provide a direct prediction of the preferred site of nucleophilic attack.
Activation Energy Calculations : A more rigorous approach involves calculating the activation energies for the reaction pathways leading to different products. The pathway with the lowest activation energy barrier will be the kinetically favored one, and the corresponding product will be the major product. For the benzylation of adenine, for instance, the regioselectivity was found to be controlled by a compensation of entropy and enthalpy in the transition state. researchgate.net
For this compound, the aldehyde group is generally more electrophilic and less sterically hindered than the amide group. Therefore, computational models are expected to predict that nucleophilic attack will preferentially occur at the aldehyde carbonyl carbon.
| Potential Reaction Site | Relative Electrophilicity | Steric Hindrance | Predicted Regioselectivity for Nucleophilic Attack |
| Aldehyde Carbonyl Carbon | Higher | Lower | Major Product |
| Amide Carbonyl Carbon | Lower | Higher | Minor Product |
Applications in Complex Molecular Synthesis and Chemical Industry
Role as a Key Intermediate in Multi-Step Organic Synthesis
This compound is a valuable intermediate, facilitating the assembly of complex target molecules through sequential chemical reactions.
While 2-Formyl-N-methylbenzamide is a key structural motif, it is the closely related compound, 2-mercapto-N-methylbenzamide , that is prominently documented as a direct precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy nih.govportico.orggoogleapis.com. In the established synthetic routes for Axitinib, 2-mercapto-N-methylbenzamide is coupled with an iodinated indazole core, such as 6-iodo-1H-indazole googleapis.comgoogle.com. This crucial carbon-sulfur bond-forming reaction creates the thioether linkage that is central to the Axitinib structure google.comgoogle.com.
The reaction is typically facilitated by a catalyst, and various methods have been developed to optimize this step for industrial-scale production google.comgoogle.com. Although this compound is not the direct reactant in this specific widely-used pathway, its structural elements highlight the importance of substituted N-methylbenzamides in the synthesis of complex APIs nbinno.com. The formyl group in this compound could theoretically be converted to the necessary mercapto group through multi-step transformations, underscoring its potential as a precursor in alternative or developmental synthetic routes.
| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |
| 6-iodo-1H-indazole | 2-mercapto-N-methylbenzamide | Palladium or Copper-catalyzed C-S coupling | 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib core) | nih.govgoogle.com |
| 6-bromo-1H-indazol-3-amine | 2-mercapto-N-methylbenzamide | Palladium-catalyzed C-S coupling | 2-(3-amino-1H-indazol-6-ylthio)-N-methylbenzamide (Axitinib precursor) | nih.gov |
The dual functionality of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals.
Quinazolinones : These compounds can be synthesized through the condensation of 2-aminobenzamides with aldehydes or other C1 sources organic-chemistry.orgresearchgate.net. The structure of this compound is primed for such reactions. Through intramolecular or intermolecular cyclization strategies, the formyl group can react with an amine to form an imine, which then cyclizes with the adjacent amide to form the quinazolinone ring system. This class of compounds has a broad range of biological activities, including antifungal properties nih.gov. A general approach involves the reaction of ortho-substituted benzamides with amides or other reagents to induce cyclization nih.gov.
Benzimidazoles : The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde rsc.orgsemanticscholar.orgorganic-chemistry.orgrsc.orgnih.gov. In this context, this compound can be modified to introduce a second amino group ortho to the formyl group. The subsequent acid-catalyzed condensation and cyclization would readily form the benzimidazole (B57391) ring. This scaffold is present in numerous medicinally important compounds rsc.org.
The general principle for leveraging this compound in heterocycle synthesis involves utilizing the aldehyde for condensation reactions and the amide group, or a derivative thereof, as the second point of cyclization.
N-formyl amides are recognized as important precursors in the synthesis of natural products researchgate.net. The formyl group can serve as a protected aldehyde, a directing group for ortho-metalation, or a reactive handle for chain elongation and cyclization reactions. Molecules containing a 2-formylamide motif are found in nature, often arising from biological pathways like the Maillard reaction, and exhibit interesting bioactivities researchgate.netrsc.org. The synthetic versatility of this compound allows it to be a building block in the total synthesis of complex natural products that contain substituted aromatic rings or heterocyclic systems nih.gov.
The synthesis of protoberberine alkaloids, a class of natural products with significant pharmacological properties, can be achieved using substituted toluamides (methylbenzamides) as starting materials researchgate.net. Specifically, lithiated N,N-diethyl-o-toluamide can be reacted with benzonitrile (B105546) derivatives to construct the core 3-arylisoquinolinone intermediate researchgate.net. This intermediate is then cyclized to form the characteristic 8-oxoprotoberberine skeleton .
While the direct starting material in these documented syntheses is a 2-methylbenzamide (B88809) derivative, this compound represents a closely related and synthetically accessible precursor. The formyl group of this compound can be readily reduced to a methyl group through standard organic chemistry methods, such as the Wolff-Kishner or Clemmensen reduction, thereby providing access to the necessary 2-methylbenzamide scaffold required for the synthesis of these complex alkaloids nih.gov.
| Starting Material | Key Transformation | Intermediate Class | Target Alkaloid Class | Reference |
| N,N-diethyl-o-toluamide | Lithiation and cycloaddition with benzonitriles | 3-Arylisoquinolinones | 8-Oxoprotoberberines | researchgate.net |
| This compound | Reduction of formyl group to methyl | 2-Methylbenzamide derivative | Protoberberine Alkaloids | (Inferred synthetic connection) |
Catalytic Applications in Organic Transformations
While the primary role of this compound is as a synthetic intermediate, related N-methylbenzamide structures have been utilized in the field of catalysis chemicalbook.com. The formyl and amide groups in this compound contain heteroatoms (oxygen and nitrogen) that can coordinate to metal centers. This allows the molecule to potentially act as a ligand for a metal catalyst, influencing the catalyst's activity and selectivity in organic transformations. Furthermore, N-formyl groups themselves can sometimes participate in quasi-catalytic cycles, facilitating reactions like aminations under specific conditions springernature.com.
Advanced Materials Science: Integration into Polymer Architectures
In materials science, benzamide (B126) derivatives are used to enhance the properties of polymers and resins chemicalbook.com. The incorporation of N-methylbenzamide structures can improve thermal stability, chemical resistance, and flexibility chemicalbook.com. The this compound molecule offers two reactive sites for integration into polymer chains. The formyl (aldehyde) group can undergo polymerization with amines to form polyimines (Schiff base polymers) or participate in other condensation polymerizations. This bifunctionality allows it to be used as a monomer or a cross-linking agent to create novel polymer architectures with tailored properties for advanced applications.
Role as a Specialized Solvent in Analytical and Synthetic Methodologies
While comprehensive studies detailing the role of this compound as a specialized solvent are not extensively available in peer-reviewed literature, the chemical nature of its parent and related structures, such as N-methylbenzamide, provides a basis for discussing its potential applications in analytical and synthetic methodologies. The presence of a polar amide group and an aromatic ring suggests that this compound could exhibit solvency for a range of organic compounds.
The utility of a compound as a solvent is dictated by its physical and chemical properties, including its boiling point, melting point, polarity, and ability to dissolve various solutes. For instance, the related compound, N-methylbenzamide, is recognized for its use as a high-purity solvent in both analytical and synthetic chemistry due to its capacity to dissolve a wide array of organic molecules. chemicalbook.com This characteristic makes it a suitable medium for facilitating chemical reactions and for the analysis of complex mixtures in techniques like spectroscopy and chromatography. chemicalbook.com
For this compound, its physical state as a solid at room temperature, with a melting point in the range of 103-105 °C, indicates that its application as a solvent would be primarily in situations requiring elevated temperatures or in specialized solvent systems where it is a component of a mixture.
In the context of analytical methodologies , a specialized solvent can be crucial for techniques such as:
Spectroscopy: A solvent must be transparent in the region of the electromagnetic spectrum being used for analysis. For UV-Vis or IR spectroscopy, the solvent should not have significant absorption in the wavelengths of interest to avoid interference with the analysis of the solute. The complex structure of this compound, containing both an amide and a formyl group on a benzene (B151609) ring, would produce a characteristic spectral fingerprint that would need to be considered.
Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), the solvent (or mobile phase) plays a critical role in the separation of analytes. A specialized solvent can be used to improve the resolution and selectivity of the separation. The polarity of this compound would influence its interactions with both the stationary phase and the analytes, potentially offering unique separation capabilities for specific classes of compounds.
In synthetic methodologies , the choice of solvent is paramount as it can influence reaction rates, yields, and the stereochemical outcome of a reaction. A specialized solvent like this compound could potentially offer advantages in specific reaction types:
Reaction Medium for Polar Reactants: Its presumed polar nature would make it a candidate for dissolving polar reactants and reagents, facilitating their interaction.
High-Temperature Reactions: Its high melting point suggests that it could be employed as a solvent for reactions that require high temperatures, provided it remains stable under those conditions.
Reactive Solvent: The presence of the formyl group introduces the possibility of this compound acting not just as a medium but also as a reactant under certain conditions, participating in the chemical transformation.
It is important to note that without specific experimental data on the solubility of various compounds in this compound and its compatibility with a wide range of reaction conditions, its role as a specialized solvent remains largely theoretical and an area for potential future investigation.
Q & A
Basic Questions
Q. What are common synthetic routes for 2-Formyl-N-methylbenzamide, and how are intermediates characterized?
- Answer : A widely used method involves condensation of N-methylbenzamide with formylating agents (e.g., DMF/POCl₃). Intermediates are characterized via ¹H/¹³C NMR (e.g., Brucker Advance II at 400 MHz), FTIR (to confirm formyl C=O stretch ~1700 cm⁻¹), and mass spectrometry (e.g., Waters Micro Mass ZQ 2000) . Purity is verified by TLC (silica gel, hexane/ethyl acetate) and melting point analysis .
Q. What purification techniques are effective for isolating this compound?
- Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with chloroform/methanol) are standard. Monitor fractions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
- Answer : Key methods include:
- ¹H NMR : Peaks for formyl proton (~10 ppm) and N-methyl group (~3.0 ppm).
- ¹³C NMR : Carbonyl carbons (amide C=O ~165 ppm, formyl C=O ~190 ppm).
- FTIR : Stretches for amide (N–H ~3300 cm⁻¹) and formyl groups.
- Mass spectrometry : Molecular ion peak matching theoretical m/z .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Answer : Combine X-ray crystallography (e.g., Oxford Xcalibur Ruby Gemini diffractometer) with SHELXL refinement to resolve ambiguities. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations . For example, torsional angles from crystallography can explain unexpected NOESY cross-peaks .
Q. What strategies optimize crystal growth for X-ray diffraction studies of this compound derivatives?
- Answer : Use slow evaporation (e.g., dichloromethane/hexane) or diffusion methods. For challenging crystals, employ SHELXD for structure solution and SHELXE for density modification . Monitor crystal quality with Rint values (<5% for high-resolution data) .
Q. How are structure-activity relationships (SARs) analyzed for bioactivity in derivatives?
- Answer : Synthesize analogs with substituent variations (e.g., halogenation at the benzamide ring) and evaluate bioactivity (e.g., anticancer assays). Use docking studies (AutoDock Vina) to map interactions with target enzymes. Compare with SAR trends in related N-benzoyl derivatives .
Q. What computational methods validate electronic effects of the formyl group in this compound?
- Answer : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals. Correlate with experimental UV-Vis spectra (λmax shifts) and Hammett parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
